molecular formula C20H16ClF3N2O B10980466 N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B10980466
M. Wt: 392.8 g/mol
InChI Key: LWNURFSJDGMABW-UHFFFAOYSA-N
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Description

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Acetamide Formation: The acetamide moiety can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Trifluorophenyl Substitution: The trifluorophenyl group can be attached via a nucleophilic substitution reaction using a suitable trifluorophenyl halide and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the acetamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the trifluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).

Biology

    Pharmacology: Investigation of its potential as a therapeutic agent for various diseases.

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

    Drug Development: Exploration of its efficacy and safety as a drug candidate.

    Diagnostics: Potential use in diagnostic assays or imaging.

Industry

    Agriculture: Possible application as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1H-carbazol-1-yl)-2-(2,4-difluorophenyl)acetamide
  • N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4-difluorophenyl)acetamide

Uniqueness

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide is unique due to the presence of the trifluorophenyl group, which may impart distinct physicochemical properties and biological activities compared to its analogs. The trifluorophenyl group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Biological Activity

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C20H21ClF3N2O
  • Molecular Weight : 392.84 g/mol
  • CAS Number : 121593-98-4

Antimicrobial Activity

Recent studies highlight the antimicrobial properties of carbazole derivatives. For instance, N-substituted carbazoles have demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A notable compound in this class exhibited a minimum inhibitory concentration (MIC) of 0.9 µg/mL against E. coli, comparable to standard antibiotics like amikacin .

Anticancer Activity

This compound has shown promise in cancer research:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies indicate that compounds with similar structures inhibit the STAT3 pathway, which is often overactive in cancers .
  • Cell Line Studies : In vitro studies on A549 lung carcinoma and other cell lines revealed that derivatives of carbazole exhibit IC50 values ranging from 5.9 to 25.7 µg/mL . The presence of electron-donating groups enhances their anticancer efficacy.

Neuroprotective Effects

Carbazole derivatives have also been investigated for neuroprotective properties. One study reported that certain N-substituted carbazoles could protect neuronal cells from glutamate-induced injury at concentrations as low as 3 µM due to their antioxidative effects .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor potential of various N-substituted carbazoles against laryngeal carcinoma cell lines (HEP 2), several compounds displayed significant cytotoxicity. The study highlighted that substituents at the N-position are crucial for enhancing biological activity .

Case Study 2: Neuroprotection

A series of experiments conducted on HT22 neuronal cells demonstrated that specific carbazole derivatives could mitigate cell death induced by oxidative stress. Compounds with bulky substituents showed enhanced neuroprotective effects compared to simpler structures .

Research Findings Summary Table

Biological ActivityMechanism/ObservationReference
AntimicrobialMIC of 0.9 µg/mL against E. coli
AnticancerIC50 values between 5.9 - 25.7 µg/mL
NeuroprotectiveProtects HT22 cells from glutamate toxicity

Properties

Molecular Formula

C20H16ClF3N2O

Molecular Weight

392.8 g/mol

IUPAC Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C20H16ClF3N2O/c21-11-4-5-17-13(8-11)12-2-1-3-18(20(12)26-17)25-19(27)7-10-6-15(23)16(24)9-14(10)22/h4-6,8-9,18,26H,1-3,7H2,(H,25,27)

InChI Key

LWNURFSJDGMABW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)CC4=CC(=C(C=C4F)F)F

Origin of Product

United States

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